molecular formula C15H11IN2O4 B3123991 2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}benzoic acid CAS No. 314279-60-2

2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}benzoic acid

Cat. No.: B3123991
CAS No.: 314279-60-2
M. Wt: 410.16 g/mol
InChI Key: JXTWRBLCCCDJIV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}benzoic acid typically involves the reaction of 2-iodobenzoyl chloride with hydrazine to form 2-(2-iodobenzoyl)hydrazine. This intermediate is then reacted with phthalic anhydride to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}benzoic acid is used in various scientific research applications due to its unique properties:

Mechanism of Action

The mechanism of action of 2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}benzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer, leading to its potential therapeutic effects.

Comparison with Similar Compounds

2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}benzoic acid can be compared with other similar compounds, such as:

  • 2-{[2-(2-Bromobenzoyl)hydrazino]carbonyl}benzoic acid
  • 2-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid
  • 2-{[2-(2-Fluorobenzoyl)hydrazino]carbonyl}benzoic acid

These compounds share similar structures but differ in the halogen atom attached to the benzoyl group. The presence of different halogens can influence the reactivity, biological activity, and physical properties of these compounds, making this compound unique in its applications and effects.

Properties

IUPAC Name

2-[[(2-iodobenzoyl)amino]carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN2O4/c16-12-8-4-3-7-11(12)14(20)18-17-13(19)9-5-1-2-6-10(9)15(21)22/h1-8H,(H,17,19)(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTWRBLCCCDJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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